Avanafil-13C-d3
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Overview
Description
Avanafil-13C-d3 is a labeled compound of Avanafil, which is a selective inhibitor of phosphodiesterase type 5 (PDE5). This compound is specifically labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the study of pharmacokinetics and metabolic profiling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Avanafil-13C-d3 involves the incorporation of carbon-13 and deuterium into the Avanafil molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The key steps include:
Preparation of Labeled Precursors: The labeled carbon and deuterium atoms are introduced into the starting materials.
Formation of the Core Structure: The core structure of Avanafil is synthesized through a series of condensation and cyclization reactions.
Final Labeling Steps: The labeled precursors are incorporated into the core structure under specific reaction conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Labeled Precursors: Large quantities of labeled starting materials are prepared.
Optimization of Reaction Conditions: Reaction conditions are optimized for scale-up, ensuring high yield and purity.
Purification and Quality Control: The final product is purified using techniques such as chromatography and subjected to rigorous quality control to ensure consistency and compliance with regulatory standards
Chemical Reactions Analysis
Types of Reactions
Avanafil-13C-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms .
Scientific Research Applications
Avanafil-13C-d3 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the biological processes and interactions at the molecular level.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.
Industry: Employed in the development and testing of new pharmaceuticals, ensuring accurate quantitation and analysis
Mechanism of Action
Avanafil-13C-d3 exerts its effects by selectively inhibiting phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow. The molecular targets include the PDE5 enzyme, and the pathways involved are primarily related to the nitric oxide-cGMP signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Sildenafil: Another PDE5 inhibitor used for erectile dysfunction.
Tadalafil: Known for its longer duration of action compared to other PDE5 inhibitors.
Vardenafil: Similar in structure and function to Avanafil but with different pharmacokinetic properties.
Uniqueness of Avanafil-13C-d3
This compound is unique due to its labeled isotopes, which provide distinct advantages in research applications. The incorporation of carbon-13 and deuterium allows for precise tracking and quantitation in pharmacokinetic studies, making it a valuable tool for scientists .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C23H26ClN7O3 |
---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
4-[[3-chloro-4-(trideuterio(113C)methoxy)phenyl]methylamino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m0/s1/i1+1D3 |
InChI Key |
WEAJZXNPAWBCOA-PFMZXWIMSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@H]4CO)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl |
Origin of Product |
United States |
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